2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol
Overview
Description
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a synthetic organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the alpha position relative to the hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methylpyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 6-methyl-alpha-(trifluoromethyl)-.
Reduction: 3-Pyridinemethanamine, 6-methyl-alpha-(trifluoromethyl)-.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a valuable intermediate in the synthesis of more complex molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinemethanol, 6-methyl-alpha-(difluoromethyl)-
- 3-Pyridinemethanol, 6-methyl-alpha-(chloromethyl)-
- 3-Pyridinemethanol, 6-methyl-alpha-(bromomethyl)-
Uniqueness
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(4-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQESUEHADLLVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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